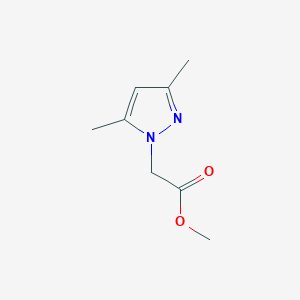

methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate” is a derivative of pyrazole, which is an organic compound . Pyrazole derivatives are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .

Synthesis Analysis

The synthesis of similar compounds, such as poly ((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, has been carried out by the alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis

The molecular formula of “methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate” is C8H12N2O2 . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical and Chemical Properties Analysis

The molecular weight of “methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate” is 168.196 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Al-Smaisim explored the synthesis and characterization of a series of 3,5-dimethyl-1H-pyrazole derivatives. These derivatives were prepared by treating 3,5-dimethyl-1H-pyrazole with ethylchloroacetate, leading to the formation of Ethyl (3, 5-dimethyl-1H-pyrazol-1-yl) acetate. The study focused on the biological activity of the newly synthesized compounds, particularly their antibacterial properties against four bacterial species, demonstrating good antibacterial activity (Rafah F. Al-Smaisim, 2012).

Coordination Chemistry

- In coordination chemistry, Hadda et al. reported the synthesis and characterization of two novel ligand pyrazole derivatives, which were used in cobalt(II) and copper(II) mixed ligand complexes. These complexes demonstrated distorted square pyramidal geometry around copper(II), indicating selective coordination by the ligands (T. Hadda et al., 2007).

Catalysis

- A study by Boussalah et al. focused on the synthesis of functional multidendate ligands based on methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate derivatives. These compounds were examined for their catalytic properties, particularly in the catalytic oxidation of catechol substrate to quinone, showcasing their potential as catalysts in oxidation reactions (N. Boussalah et al., 2009).

Corrosion Inhibition

- Research by Missoum et al. investigated the use of methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate derivatives as corrosion inhibitors for C38 steel in hydrochloric acid solutions. The study revealed the compounds' high effectiveness in inhibiting corrosion, providing insights into their potential applications in corrosion protection (N. Missoum et al., 2013).

Synthesis of Novel Compounds

- Another aspect of research involving methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate is its use as a building block for the synthesis of various novel compounds. For example, a study by Rajanarendar et al. described the phase transfer catalyzed synthesis of 3-methyl-4H-pyrazolo[3,4-d]isoxazole from 3,5-dimethyl-4-isoxazolyldiazonium tetrafluoroborate, highlighting the compound's utility in synthesizing novel heterocyclic structures (E. Rajanarendar et al., 2007).

Mécanisme D'action

Target of Action

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, also known as methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole derivatives can interfere with the life cycle of leishmania and plasmodium species, thereby inhibiting their growth and proliferation .

Pharmacokinetics

It is known that pyrazole derivatives are generally well-absorbed and distributed in the body due to their lipophilic nature . They are metabolized in the liver and excreted via the kidneys .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium species, leading to their eventual death . This results in the alleviation of the symptoms of leishmaniasis and malaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .

Analyse Biochimique

Biochemical Properties

Pyrazole-based ligands, which include compounds like methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .

Cellular Effects

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects are likely due to the interactions of these compounds with various cellular processes and biomolecules.

Molecular Mechanism

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole-bearing compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that pyrazole-bearing compounds, including this compound, may interact with biomolecules in a similar manner.

Metabolic Pathways

Pyrazole-bearing compounds are known for their diverse pharmacological effects, suggesting that they may interact with various enzymes and cofactors in the body .

Propriétés

IUPAC Name |

methyl 2-(3,5-dimethylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-4-7(2)10(9-6)5-8(11)12-3/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZLNYYYFRWKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)

![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)

![ethyl 4-{4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2774979.png)

![3-{3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2774980.png)

![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2774983.png)

![5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2774994.png)